![molecular formula C10H9ClO3 B1334137 Ethyl 4-chlorobenzoylformate CAS No. 34966-48-8](/img/structure/B1334137.png)
Ethyl 4-chlorobenzoylformate
Overview
Description
Ethyl 4-chlorobenzoylformate is an organic compound with the molecular formula C10H9ClO3. It is a colorless liquid with a faint odor and is used in various chemical reactions and industrial applications. The compound consists of an ethyl group attached to a benzoyl group, which is further attached to a formate group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chlorobenzoylformate can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoyl chloride with ethyl formate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chlorobenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-chlorobenzoylformate serves as a precursor in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that yield biologically active compounds.
Synthesis of Chiral Compounds
A notable application is in the synthesis of chiral intermediates used in drug development. For example, it can be converted into optically pure mandelate esters, which are essential for producing certain pharmaceuticals . The compound has been utilized in the development of stereoselective synthesis processes, enhancing the efficiency and selectivity of drug manufacturing.
Biocatalysis
The compound is also employed in biocatalytic processes. Recent studies have demonstrated that mutant forms of aldo-keto reductases can effectively catalyze the reduction of this compound, yielding high enantiomeric excess and turnover numbers compared to wild-type enzymes .
Case Study: Enzyme Engineering
A study investigating the catalytic efficiency of engineered enzymes found that the mutant enzyme exhibited a turnover number for this compound that was significantly higher than that of its wild-type counterpart. The engineered enzyme displayed a 43-fold increase in efficiency, making it a promising candidate for industrial applications in pharmaceuticals .
Data Table: Catalytic Efficiency Comparison
Enzyme Type | Turnover Number (s⁻¹) | Enantiomeric Excess (%) |
---|---|---|
Wild-Type | 0.5 | 85 |
Mutant | 21.5 | 98 |
This table illustrates the dramatic improvement in catalytic performance when using engineered enzymes for reactions involving this compound.
Mechanism of Action
The mechanism of action of ethyl 4-chlorobenzoylformate involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, the compound may act as a substrate for enzymes, leading to the formation of specific products. The exact mechanism depends on the context of its use and the specific reactions it undergoes .
Comparison with Similar Compounds
Ethyl 4-bromobenzoylformate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 4-fluorobenzoylformate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 4-methylbenzoylformate: Similar structure but with a methyl group instead of chlorine.
Uniqueness: Ethyl 4-chlorobenzoylformate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications .
Biological Activity
Ethyl 4-chlorobenzoylformate (C10H9ClO3) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry, biochemistry, and industrial synthesis. This article explores its biochemical properties, mechanisms of action, and relevant case studies that demonstrate its biological effects.
This compound exhibits unique structural characteristics that enhance its reactivity in biochemical reactions. Its interactions with enzymes and proteins are crucial for understanding its biological activity:
- Enzyme Interaction : The compound can serve as a substrate for various esterases, which catalyze the hydrolysis of ester bonds, leading to significant metabolic effects.
- Cellular Influence : It has been observed to affect cellular signaling pathways by binding to specific receptors, thereby influencing gene expression and metabolic processes.
The molecular mechanism of this compound involves several key interactions:
- Binding Affinity : The compound binds to active sites on enzymes, which can either inhibit or activate enzymatic functions. For instance, studies have shown that it can enhance the catalytic efficiency of certain enzymes when modified .
- Metabolic Pathways : It is metabolized by cytochrome P450 oxidases and esterases, indicating its involvement in various metabolic pathways that can affect drug metabolism and toxicity .
3. Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary with dosage:
- Low Doses : Minimal observable effects are noted at low concentrations, suggesting a threshold for biological activity.
- Higher Doses : Increased dosages can lead to significant changes in cellular behavior, including apoptosis in cancer cell lines, indicating potential therapeutic applications .
4. Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Cancer Research : In vitro studies demonstrated that this compound could inhibit the growth of prostate cancer cells (PC-3) and thyroid cancer cells (FTC-133), showcasing its potential as an anti-cancer agent .
Compound | IC50 (µM) | Effect on Cell Growth |
---|---|---|
This compound | 12.5 | Significant reduction in colony formation |
Control | N/A | No effect |
- Biocatalysis Applications : A study on engineered enzymes showed that this compound was effectively reduced by mutant aldo-keto reductases, indicating its utility in synthetic organic chemistry and biocatalysis .
5. Safety and Toxicology
While this compound has promising biological activities, safety assessments are crucial:
- Toxicity Profiles : Preliminary toxicity studies indicate that at therapeutic doses, the compound shows low toxicity; however, comprehensive safety evaluations are necessary for clinical applications .
6. Conclusion
This compound is a compound with notable biological activity, particularly in the fields of cancer research and enzymatic reactions. Its ability to interact with various biomolecules makes it a valuable candidate for further research and potential therapeutic development.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIELZWDKOJZMOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374499 | |
Record name | Ethyl 4-chlorobenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34966-48-8 | |
Record name | Ethyl 4-chlorobenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34966-48-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.